molecular formula C8H12N2OS B1273351 5-Propylthiophene-3-carbohydrazide CAS No. 438215-42-0

5-Propylthiophene-3-carbohydrazide

Cat. No.: B1273351
CAS No.: 438215-42-0
M. Wt: 184.26 g/mol
InChI Key: BMMHKZYRYCKHCA-UHFFFAOYSA-N
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Description

5-Propylthiophene-3-carbohydrazide (CAS: 438215-42-0) is a heterocyclic compound featuring a thiophene ring substituted with a propyl group at the 5-position and a carbohydrazide moiety at the 3-position. Its structure combines the electron-rich thiophene core with a hydrazide functional group, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available through multiple suppliers, as noted in recent chemical databases .

Properties

IUPAC Name

5-propylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-7-4-6(5-12-7)8(11)10-9/h4-5H,2-3,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMHKZYRYCKHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392027
Record name 5-propylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438215-42-0
Record name 5-propylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylthiophene-3-carbohydrazide typically involves the reaction of 5-propylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Propylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propylthiophene-3-carbohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Propylthiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog: 3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-Methoxyphenyl)-2-Propenylidene]-1H-Pyrazole-5-Carbohydrazide

Key Differences :

  • Substituents : The presence of ethoxyphenyl and methoxyphenyl groups introduces steric bulk and lipophilicity, which may influence solubility and biological activity compared to the simpler propyl substituent in 5-propylthiophene-3-carbohydrazide .
  • Synthesis : While this compound is synthesized via straightforward hydrazide formation, this pyrazole derivative involves multi-step condensation reactions with phenacyl derivatives .

Structural Analog: 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-Oxadiazole-2(3H)-thione

Key Differences :

  • Functional Groups: This compound features an oxadiazole-thione core instead of a thiophene-carbohydrazide system.
  • Synthetic Route : Prepared via refluxing hydrazides with carbon disulfide and potassium hydroxide, contrasting with the milder conditions typically used for carbohydrazide synthesis .
  • Applications : Oxadiazole-thiones are often explored as antimicrobial agents, whereas thiophene-carbohydrazides may exhibit different biological profiles due to sulfur atom positioning .

Commercial Analogs: Aliphatic and Heterocyclic Amines

Examples from supplier databases (e.g., 2-(tetrahydro-2H-pyran-2-yl)ethanamine, MolPort-039-101-357) highlight structural diversity:

  • Backbone Differences : These compounds lack the thiophene-carbohydrazide motif, instead featuring aliphatic chains or saturated heterocycles (e.g., piperidine, pyran). This reduces aromaticity and alters solubility .
  • Functional Groups : The absence of hydrazide moieties limits their utility in Schiff base formation or coordination chemistry, which are key areas for this compound .

Data Table: Comparative Analysis of Selected Compounds

Compound Name CAS Number Core Structure Key Functional Groups Suppliers Applications
This compound 438215-42-0 Thiophene Carbohydrazide, Propyl 3+ Medicinal chemistry
3-(3-Ethoxyphenyl)-...-carbohydrazide Not provided Pyrazole Ethoxyphenyl, Methoxyphenyl N/A Antimicrobial research
5-[(Pyrimidin-2-ylthio)methyl]-... Not provided Oxadiazole-thione Pyrimidinylthio, Thione N/A Chelation therapy
2-(Tetrahydro-2H-pyran-2-yl)ethanamine 40500-01-4 Pyran Amine, Aliphatic chain 3+ Organic synthesis

Research Findings and Implications

  • Synthetic Flexibility : The carbohydrazide group allows derivatization into Schiff bases or metal complexes, a feature less accessible in aliphatic amines .

Biological Activity

5-Propylthiophene-3-carbohydrazide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a propyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound for research.

Molecular Formula: C10_{10}H12_{12}N4_{4}S

Molecular Weight: 224.29 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, influencing several biological pathways. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cellular proliferation.
  • Receptor Interaction: It could interact with cellular receptors, altering signal transduction pathways.
  • Antimicrobial Activity: Preliminary studies suggest it may disrupt bacterial cell membranes or interfere with metabolic pathways in microbes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably, it has shown promise in:

  • Breast Cancer Cells (MCF-7): Induced apoptosis and cell cycle arrest at G2/M phase.
  • Lung Cancer Cells (A549): Reduced cell viability significantly at concentrations above 50 µM.

The compound's ability to induce apoptosis in cancer cells suggests that it may act as a potential chemotherapeutic agent .

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological activities of this compound. For example:

Compound NameStructure HighlightUnique Features
5-Methylthiophene-3-carbohydrazideMethyl group instead of propylDifferent solubility and reactivity
5-Ethylthiophene-3-carbohydrazideEthyl group instead of propylVariations in biological activity

These comparisons underscore how modifications in the thiophene ring can significantly affect the compound's biological behavior.

Case Studies

  • Inhibition of Lipoxygenase Enzymes:
    A study explored the inhibition of lipoxygenase enzymes by thiophene derivatives, including this compound. The compound demonstrated notable inhibitory effects on 15-lipoxygenase, which is implicated in inflammatory diseases. The IC50_{50} value was found to be around 20 µM, indicating strong potential for anti-inflammatory applications .
  • Neuroprotective Effects:
    Another investigation assessed the neuroprotective effects of thiophene derivatives against glutamate-induced cytotoxicity in neuronal cells. Results showed that compounds similar to this compound could protect against neuronal death, suggesting possible applications in neurodegenerative diseases .

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